4-bromo-3-methoxy-2-naphthoic acid
Description
4-Bromo-3-methoxy-2-naphthoic acid (CAS: Not explicitly provided; molecular formula: C₁₂H₉BrO₃, molecular weight: 281.1 g/mol) is a brominated and methoxylated derivative of 2-naphthoic acid. Its structure features a bromine atom at the 4-position and a methoxy group (-OCH₃) at the 3-position of the naphthalene ring. This compound is primarily utilized in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and advanced materials. Its reactivity is influenced by the electron-withdrawing bromine and electron-donating methoxy groups, enabling diverse functionalization pathways .
Properties
Molecular Formula |
C12H9BrO3 |
|---|---|
Molecular Weight |
281.1 g/mol |
IUPAC Name |
4-bromo-3-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H9BrO3/c1-16-11-9(12(14)15)6-7-4-2-3-5-8(7)10(11)13/h2-6H,1H3,(H,14,15) |
InChI Key |
NGGAKJLGWWORCT-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)O)Br |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-methoxy-2-naphthoic acid typically involves the bromination of 3-methoxynaphthalene followed by carboxylation. The reaction conditions for bromination often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The carboxylation step can be achieved through the use of carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and carboxylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-methoxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-methoxynaphthalene-2-carboxylic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 3-Methoxynaphthalene-2-carboxylic acid.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-3-methoxy-2-naphthoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-3-methoxy-2-naphthoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and methoxy group can influence the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 4-bromo-3-methoxy-2-naphthoic acid with structurally related naphthoic acid derivatives:
Physicochemical Properties
Solubility :
- This compound : Soluble in polar aprotic solvents (e.g., DMSO, THF) due to the methoxy group’s electron-donating nature.
- 4-Bromo-3-hydroxy-2-naphthoic acid : Less soluble in organic solvents; requires aqueous-organic mixtures (e.g., DMSO/water) for dissolution .
- 7-Bromo-3-methoxy-2-naphthoic acid : Similar solubility profile to the 4-bromo isomer but exhibits distinct NMR shifts (e.g., δ 3.95 ppm for -OCH₃ in CDCl₃) .
Thermal Stability :
Methoxy-substituted derivatives generally exhibit higher thermal stability compared to hydroxy analogs, as the -OCH₃ group reduces hydrogen bonding and oxidative degradation .
Key Research Findings
Regioselectivity in Bromination :
Bromination at the 4-position (vs. 7-position) is less common and often requires controlled conditions to avoid polybromination, as seen in the synthesis of 4,7-dibromo-3-hydroxy-2-naphthoic acid .
Methoxy vs. Hydroxy Reactivity :
Methoxy groups enhance electrophilic substitution reactivity at adjacent positions, whereas hydroxy groups promote hydrogen bonding and oxidative instability .
Biological Activity : Methoxy-substituted bromonaphthoic acids show improved pharmacokinetic profiles compared to hydroxy analogs, attributed to better membrane permeability .
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